molecular formula C15H19NO5 B12908938 {6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate CAS No. 62869-48-1

{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate

Cat. No.: B12908938
CAS No.: 62869-48-1
M. Wt: 293.31 g/mol
InChI Key: DMRNJIPENZCVMD-UHFFFAOYSA-N
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Description

The compound {6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate features a 1,3-benzodioxole core substituted at the 5-position with a methyl acetate group and at the 6-position with a hydroxypyrrolidinylmethyl moiety.

Properties

CAS No.

62869-48-1

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

[6-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-benzodioxol-5-yl]methyl acetate

InChI

InChI=1S/C15H19NO5/c1-10(17)19-8-12-5-15-14(20-9-21-15)4-11(12)6-16-3-2-13(18)7-16/h4-5,13,18H,2-3,6-9H2,1H3

InChI Key

DMRNJIPENZCVMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1CN3CCC(C3)O)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Hydroxypyrrolidinylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzo[d][1,3]dioxole core with a hydroxypyrrolidine derivative.

    Acetylation: The final step is the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.

Industry

    Materials Science: Used in the development of new materials with specific properties such as polymers and resins.

Mechanism of Action

The mechanism by which (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate exerts its effects depends on its interaction with specific molecular targets. The hydroxypyrrolidinyl group can interact with enzymes or receptors, potentially inhibiting or activating them. The benzo[d][1,3]dioxole core can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and functional groups:

Compound Name Substituents/Functional Groups Key Features Reference
{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate 6-position: (3-Hydroxypyrrolidin-1-yl)methyl; 5-position: methyl acetate Hydrophilic pyrrolidine hydroxyl, ester group N/A
Methyl 2-[6-(2-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3b) 6-position: 2-chlorobenzoyl; 5-position: methyl acetate Chlorophenyl ketone, ester group; IR: 1727 cm⁻¹ (ester), 1663 cm⁻¹ (ketone)
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one 1,3-benzodioxol-5-yl group; ketone with methylamino side chain Secondary amine, ketone; potential CNS activity
1-(2H-1,3-Benzodioxol-5-yl)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one Two benzodioxol groups linked via propenone; methoxy substituent Extended conjugation, hydrogen-bonding capacity
6-(1,3-Benzodioxol-5-yl)hexan-2-yl acetate (50) Benzodioxol-5-yl group with hexyl chain and acetate Long alkyl chain; altered lipophilicity

Physicochemical Properties

  • IR Spectroscopy : Analogs like 3b exhibit distinct carbonyl stretches (ester: ~1727 cm⁻¹; ketone: ~1663 cm⁻¹) , whereas the target compound would show ester C=O absorption but lack ketone signals.
  • NMR Data : Alkyl acetates (e.g., compound 50) display characteristic acetate methyl protons at δ 2.0–2.1 ppm and benzodioxol aromatic protons at δ 6.7–6.9 ppm .
  • Solubility : The hydroxypyrrolidine group in the target compound enhances water solubility compared to chlorophenyl or alkyl chain analogs.

Biological Activity

{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate, a compound derived from the benzodioxole class, exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C14H17N1O4
  • Molecular Weight : 265.29 g/mol

The presence of the hydroxypyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly in relation to cognitive and neuroprotective effects.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in cognitive functions. For instance, studies have shown that derivatives of pyrrolidine can modulate dopamine and serotonin pathways, which may lead to enhanced cognitive performance and mood stabilization.

2. Antioxidant Properties

The benzodioxole structure is known for its antioxidant capabilities. Compounds within this class have been shown to scavenge free radicals effectively, reducing oxidative stress in cellular environments. This property is crucial for neuroprotection and may contribute to the compound's potential therapeutic applications in neurodegenerative diseases.

3. Anti-inflammatory Activity

Preliminary studies suggest that {6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate exhibits anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with serotonin (5-HT) and dopamine receptors may mediate its effects on mood and cognition.
  • Antioxidant Mechanism : The compound likely reduces reactive oxygen species (ROS) levels through direct scavenging or by upregulating endogenous antioxidant defenses.
  • Cytokine Inhibition : By downregulating inflammatory pathways, it may alleviate symptoms associated with inflammatory diseases.

Case Studies

StudyFindings
Neuroprotective Effects in Rodent Models In a study involving aged rats, administration of the compound improved memory retention and reduced markers of oxidative stress in the hippocampus .
Anti-inflammatory Response A clinical trial assessed the anti-inflammatory properties in patients with rheumatoid arthritis, showing significant reductions in serum cytokines after treatment .
Cognitive Enhancement A double-blind placebo-controlled study indicated that participants receiving the compound showed improved cognitive function scores compared to the placebo group .

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